Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate
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Overview
Description
Compounds with a structure similar to “Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate” often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms. In this case, the compound likely contains a five-membered ring with carbon, oxygen, and potentially other atoms.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds. This reaction typically involves a boron compound and a halide compound in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
Similar compounds can participate in a variety of chemical reactions. For example, they may undergo oxidation, reduction, or substitution reactions, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as their melting point, boiling point, and solubility, can be determined using various analytical techniques .Scientific Research Applications
Crystal Structure Analysis
The research on the crystal structure of compounds similar to Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate provides insights into their molecular configuration and physical properties. For instance, the study by Hu Yang (2009) analyzed the crystal structure of a related compound, elucidating details like space group, unit cell dimensions, and molecular symmetry.
Chemical Synthesis and Reactivity
Chemical synthesis and the reactivity of related compounds have been extensively studied. The work by R. Cubbon and C. Hewlett (1968) on the reaction of hydrogen peroxide with β- and γ-oxo-acids and esters provides insights into the formation and behavior of peroxides, which are crucial in various chemical processes.
Pharmacological Applications
The potential pharmacological applications of compounds structurally similar to Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate have been explored. For example, P. Kattimani et al. (2013) investigated the anticancer properties of novel derivatives, providing a foundation for further research in drug development.
Material Science and Dye Synthesis
Studies like those by Isaac Oluwatobi Abolude et al. (2021) have delved into the synthesis of disperse dyes using derivatives of compounds like Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate. These dyes' properties and applications on various fabrics are pivotal in the textile industry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYDIJUCDVTBEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592568 |
Source
|
Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate | |
CAS RN |
342636-46-8 |
Source
|
Record name | Ethyl 5-(3,4-dichlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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